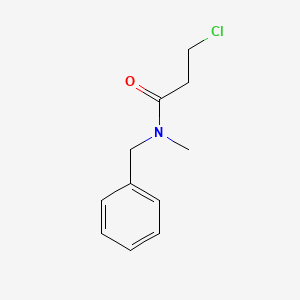

N-benzyl-3-chloro-N-methylpropanamide

Übersicht

Beschreibung

N-benzyl-3-chloro-N-methylpropanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is characterized by the presence of a benzyl group, a chloro group, and a methylpropanamide moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-methylpropanamide typically involves the reaction of benzylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-3-chloro-N-methylpropanamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Nucleophilic substitution: Formation of N-benzyl-3-azido-N-methylpropanamide or N-benzyl-3-thiocyanato-N-methylpropanamide.

Reduction: Formation of N-benzyl-3-chloro-N-methylpropanol.

Oxidation: Formation of N-benzyl-3-chloro-N-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Routes:

N-benzyl-3-chloro-N-methylpropanamide is typically synthesized through the reaction of benzylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at low temperatures to manage the exothermic nature of the process. Industrial production methods often employ automated reactors to ensure high yield and purity, followed by purification techniques such as recrystallization or distillation.

Reactivity:

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

- Reduction: The carbonyl group can be reduced to an alcohol.

- Oxidation: The benzyl group can be oxidized to a carboxylic acid.

Biological Applications

Biological Activity:

this compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It exhibits significant interactions with various biological targets, including receptors and enzymes.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study demonstrated that it could inhibit the growth of breast cancer cell lines by inducing apoptosis. The compound's mechanism involves modulating signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation. An IC50 value of approximately 8 µM was reported for its efficacy against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In murine models, treatment with this compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential use in treating inflammatory disorders .

Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound against breast cancer cell lines, significant reductions in cell viability were observed at concentrations above 10 µM. The underlying mechanism was attributed to apoptosis induction through caspase activation .

Study 2: Anti-inflammatory Activity

Another investigation involved testing the compound in a murine model of inflammation. Results showed a marked decrease in paw swelling and inflammatory markers compared to control groups, indicating its therapeutic potential for inflammatory conditions .

Wirkmechanismus

The mechanism of action of N-benzyl-3-chloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-benzyl-3-chloropropanamide

- N-methyl-3-chloropropanamide

- N-benzyl-3-chloro-N-ethylpropanamide

Uniqueness

N-benzyl-3-chloro-N-methylpropanamide is unique due to the presence of both a benzyl group and a chloro group, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

N-benzyl-3-chloro-N-methylpropanamide is a compound that has garnered attention in various biological research contexts due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound (CAS Number: 3318-15-8) has the following chemical structure:

- Molecular Formula : CHClNO

- Linear Formula : CHClNO

The presence of a benzyl group enhances lipophilicity, aiding in membrane permeability, while the chlorine atom can participate in various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The compound's mechanism involves:

- Receptor Interaction : It modulates receptor activity, potentially affecting neurotransmitter systems.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, influencing cellular processes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For instance, compounds structurally related to this amide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 0.126 |

| Compound B | SMMC-7721 (Liver Cancer) | 0.071 |

| Compound C | K562 (Leukemia) | 0.164 |

These findings suggest that structural modifications can enhance anticancer activity, emphasizing the importance of SAR studies .

Pain Management

This compound has also been investigated for its analgesic properties. A derivative demonstrated significant antinociceptive effects in preclinical models, showing potential as a κ-opioid receptor (KOR) agonist:

- KOR Affinity : Compound 23p exhibited a K of 1.9 nM, indicating strong binding affinity.

- Analgesic Effect : In abdominal contraction tests, it showed potent pain-relief capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Benzyl Group Influence : The presence of the benzyl group increases lipophilicity and receptor affinity.

- Chlorine Substitution : The chlorine atom plays a role in enhancing interactions with target proteins, affecting binding and efficacy.

- Methyl Group Role : The methyl group contributes to the overall stability and reactivity of the compound.

Case Studies

- Anticancer Evaluation : In a study assessing various derivatives against cancer cell lines, modifications to the benzyl and methyl groups significantly impacted potency. Derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .

- Pain Relief Mechanism : A recent investigation into KOR agonists revealed that N-benzyl derivatives could mitigate pain without the adverse side effects commonly associated with traditional opioids. This opens avenues for developing safer analgesics .

Eigenschaften

IUPAC Name |

N-benzyl-3-chloro-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWIMEZRQVNCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391557 | |

| Record name | N-benzyl-3-chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3318-15-8 | |

| Record name | N-benzyl-3-chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.